molecular formula C7H13NO B2732689 1-Methoxyhex-5-yn-3-amine CAS No. 1248088-99-4

1-Methoxyhex-5-yn-3-amine

Cat. No.: B2732689
CAS No.: 1248088-99-4
M. Wt: 127.187
InChI Key: DYXOLLGKFKGZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxyhex-5-yn-3-amine is an organic compound with the molecular formula C7H13NO It is characterized by the presence of a methoxy group (-OCH3) attached to a hexynyl chain with an amine group (-NH2) at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyhex-5-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-bromohex-5-yne with methanol in the presence of a base to form 1-methoxyhex-5-yne. This intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine source to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyhex-5-yn-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

1-Methoxyhex-5-yn-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methoxyhex-5-yn-3-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

    1-Methoxyhex-5-yn-2-amine: Similar structure but with the amine group at the second position.

    1-Methoxyhex-4-yn-3-amine: Similar structure but with the triple bond at the fourth position.

    1-Methoxyhex-5-yn-3-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: 1-Methoxyhex-5-yn-3-amine is unique due to its specific positioning of the methoxy and amine groups, which can influence its reactivity and interactions in chemical and biological systems. This distinct structure allows for unique applications and properties compared to its analogs.

Properties

IUPAC Name

1-methoxyhex-5-yn-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-7(8)5-6-9-2/h1,7H,4-6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXOLLGKFKGZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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